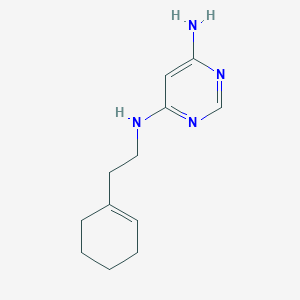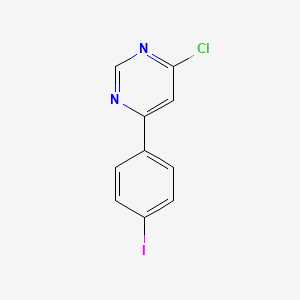
4-Chloro-6-(4-iodophenyl)pyrimidine
Overview
Description
“4-Chloro-6-(4-iodophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6ClIN2 and a molecular weight of 316.53 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 4th position and an iodophenyl group at the 6th position .Scientific Research Applications
Synthesis and Enzyme Inhibitors
4-Chloro-6-(substituted-phenyl)pyrimidines, including derivatives like 4-Chloro-6-(4-iodophenyl)pyrimidine, have been synthesized for their importance as core structures in several enzyme inhibitors. These compounds are synthesized using conventional methods without special catalysts, highlighting their accessibility for further pharmaceutical development. The synthetic procedures vary based on the substituent on the 6-phenyl ring, demonstrating the versatility of these compounds in medicinal chemistry (Németh et al., 2010).
Non-linear Optics (NLO) Applications
The pyrimidine ring is extensively found in nature and has significant implications in medicine and NLO fields. Thiopyrimidine derivatives, including phenyl pyrimidine derivatives, show promising NLO properties. These properties are crucial for applications in optoelectronics and high-tech applications. The investigation of thiopyrimidine derivatives suggests that these compounds, due to their structural attributes, have considerable NLO character, endorsing their use in advanced optoelectronic applications (Hussain et al., 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, pyrimidine derivatives have been synthesized for their potential anti-inflammatory and analgesic activities. Novel series of pyrimidine derivatives, including 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, have been screened for their biological activities. These compounds exhibit improved anti-inflammatory and analgesic activities, indicating the significance of the substituent on the pyrimidine ring in determining biological activity (Muralidharan et al., 2019).
Advanced Drug Synthesis
Furthermore, 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. The development of rapid synthesis methods for such compounds underscores the importance of pyrimidine derivatives in the synthesis of therapeutics targeting cancer (Kou et al., 2022).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including protein kinase inhibition .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their effects through interactions with protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to a variety of cellular responses, potentially including altered cell growth and differentiation .
Properties
IUPAC Name |
4-chloro-6-(4-iodophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCQGSZSMCBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)
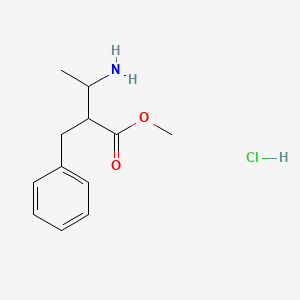

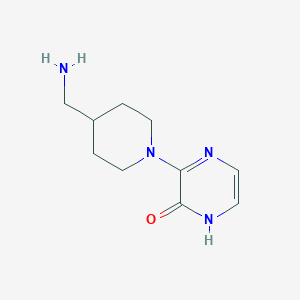


![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)
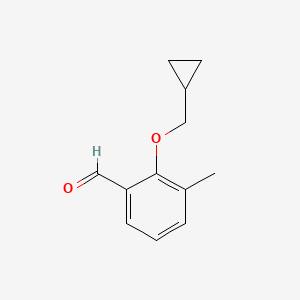

![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
